

## Application Notes and Protocols: REC 0559 for Persistent Epithelial Defects

Author: BenchChem Technical Support Team. Date: December 2025



For Research, Scientific, and Drug Development Professionals

### Introduction

Persistent epithelial defects (PEDs) are a significant clinical challenge, characterized by the failure of the corneal epithelium to heal within a normal timeframe, often leading to complications such as infection, scarring, and vision loss.[1][2] Neurotrophic keratitis (NK), a degenerative corneal disease caused by impaired trigeminal nerve function, is a primary cause of PEDs.[3][4] REC 0559 (also known as **Udonitrectag** or MT8) is an investigational topical therapy developed for the treatment of PEDs, particularly those associated with moderate to severe neurotrophic keratitis.[5]

REC 0559 is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF). NGF is a crucial neurotrophin for the development, survival, and differentiation of corneal cells. By mimicking the action of NGF, REC 0559 is designed to promote corneal healing. This document provides detailed application notes, a summary of clinical findings, and relevant experimental protocols for researchers and drug development professionals interested in REC 0559.

### **Mechanism of Action**

REC 0559 functions by binding to and activating the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This action mimics the natural signaling cascade of NGF, which is essential for corneal epithelial health and regeneration. The



activation of TrkA by REC 0559 is believed to stimulate downstream signaling pathways that promote corneal epithelial cell proliferation, differentiation, and migration, ultimately leading to the healing of persistent epithelial defects.



Click to download full resolution via product page

Caption: REC 0559 Signaling Pathway.



# Data Presentation Phase 2 Clinical Trial Efficacy Data (NCT04276558)

The following table summarizes the primary efficacy endpoint from the Phase 2 clinical trial of REC 0559 in patients with moderate to severe neurotrophic keratitis.

| Treatment<br>Group   | Daily Dose  | Number of<br>Patients<br>(Approx.) | Percentage of Patients with Complete Corneal Healing at Week 8 | Statistical<br>Significance<br>vs. Vehicle |
|----------------------|-------------|------------------------------------|----------------------------------------------------------------|--------------------------------------------|
| REC 0559             | 0.5 μ g/day | 27                                 | 33.3%                                                          | Not Statistically<br>Significant           |
| REC 0559             | 2.5 μ g/day | 27                                 | 19.2%                                                          | Not Statistically<br>Significant           |
| REC 0559             | 5.0 μ g/day | 27                                 | 19.2%                                                          | Not Statistically<br>Significant           |
| Vehicle<br>(Placebo) | N/A         | 27                                 | 34.5%                                                          | N/A                                        |

## Phase 2 Clinical Trial Safety Data (NCT04276558)

A summary of the safety findings from the Phase 2 clinical trial is presented below.



| Safety Outcome       | REC 0559 Treatment<br>Groups                                                 | Vehicle (Placebo) Group                                                           |  |
|----------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|--|
| Adverse Events (AEs) | Higher incidence of eye-<br>related AEs compared to<br>placebo.              | Lower incidence of eye-related AEs.                                               |  |
| Severity of AEs      | Majority of AEs were mild to moderate and reversible.                        | AEs were generally mild.                                                          |  |
| Nature of AEs        | Primarily related to the administration of the eye drops and were temporary. | AEs were generally related to the underlying condition or vehicle administration. |  |
| Overall Tolerability | Generally well-tolerated with a manageable safety profile.                   | Well-tolerated.                                                                   |  |

# Experimental Protocols Clinical Trial Protocol (Phase 2 - NCT04276558)

This section outlines the key aspects of the Phase 2 clinical trial protocol for REC 0559 in the treatment of neurotrophic keratitis.

Study Title: Efficacy, Safety and Pharmacokinetics of 3 Doses of REC 0/0559 Eye Drops for the Treatment of Stage 2 (Moderate) and 3 (Severe) Neurotrophic Keratitis in Adult Patients.

Study Design: A Phase 2, international, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled study.

Primary Objective: To determine the efficacy and safety of REC 0559 given as 1 drop four times a day at concentrations of 5, 25, and 50  $\mu$ g/mL over 8 weeks and to select the dose with the best benefit-risk ratio.

Key Inclusion Criteria:

Male or female patients aged ≥18 years.



- Diagnosis of Stage 2 (moderate, persistent epithelial defect) or Stage 3 (severe, corneal ulcer) neurotrophic keratitis in one eye.
- Decreased corneal sensitivity (≤ 4 cm using the Cochet-Bonnet aesthesiometer).
- No objective clinical evidence of improvement in the PED or corneal ulceration within the 2
  weeks prior to screening despite conventional non-surgical treatment.

#### Key Exclusion Criteria:

- Active ocular infection (bacterial, viral, fungal, or protozoal) or active inflammation not related to NK in the study eye.
- History of any ocular surgery within 3 months before the screening visit in the study eye (with some exceptions).
- Use of therapeutic contact lenses during the study treatment periods.
- Known hypersensitivity to any of the components of the study drug.
- Women who are pregnant, nursing, or planning a pregnancy.

#### **Treatment Administration:**

- Investigational Product: REC 0559 ophthalmic solution at concentrations of 5, 25, or 50 μg/mL.
- Reference Therapy: Vehicle ophthalmic solution (placebo).
- Dosage: One drop administered four times a day in the study eye.
- Treatment Duration: 8 weeks, with a 4-week follow-up period.

#### Primary Efficacy Endpoint:

 The percentage of patients achieving complete corneal healing of the persistent epithelial defect or corneal ulcer at Week 8, as assessed by an independent central reading center.



#### Secondary Efficacy Endpoints:

- Time to complete corneal healing.
- Percentage of patients achieving a 5-, 10-, and 15-letter mean improvement in Best Corrected Distance Visual Acuity (BCDVA).
- Percentage of patients achieving complete corneal clearing at Week 8.



Click to download full resolution via product page



Caption: REC 0559 Phase 2 Clinical Trial Workflow.

## Representative Preclinical Protocol: In Vivo Rabbit Corneal Wound Healing Model

The following is a representative protocol for a rabbit corneal wound healing model, as specific details for REC 0559 preclinical studies are not publicly available. This protocol is based on general methodologies for evaluating treatments for persistent epithelial defects.

Objective: To evaluate the efficacy of REC 0559 in promoting the healing of corneal epithelial defects in a rabbit model.

#### Materials:

- New Zealand white rabbits.
- Anesthesia (e.g., ketamine and xylazine).
- Topical anesthetic (e.g., proparacaine hydrochloride).
- Surgical instruments for epithelial debridement (e.g., ophthalmic spatula or Beaver blade).
- REC 0559 ophthalmic solution at various concentrations.
- Vehicle control solution.
- Fluorescein sodium ophthalmic strips.
- Slit-lamp biomicroscope with a cobalt blue filter.
- Calibrated calipers or imaging software for defect size measurement.

#### Procedure:

- Anesthesia and Preparation: Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols. Apply a topical anesthetic to the eye.
- Epithelial Debridement: Create a standardized circular epithelial defect (e.g., 6-8 mm in diameter) in the central cornea by gently scraping the epithelium with an ophthalmic spatula,



taking care not to damage the underlying basement membrane.

- Treatment Administration: Randomly assign rabbits to treatment groups (e.g., different concentrations of REC 0559, vehicle control). Administer one drop of the assigned treatment to the wounded eye at specified intervals (e.g., four times daily).
- Evaluation of Healing:
  - At predetermined time points (e.g., 0, 24, 48, 72 hours), instill a fluorescein strip into the lower conjunctival sac.
  - Examine the cornea under a slit-lamp with a cobalt blue filter to visualize the epithelial defect.
  - Photograph the defect and measure its area using calibrated calipers or a validated imaging software.
  - Calculate the percentage of wound closure relative to the initial defect size.
- Endpoint Analysis: Compare the rate of wound healing and time to complete reepithelialization among the treatment groups. Histological analysis of the corneas can also be performed at the end of the study to assess the quality of the healed epithelium.

# Representative Preclinical Protocol: In Vitro TrkA Phosphorylation Assay

This protocol is a representative example of how the activation of the TrkA receptor by REC 0559 could be assessed in vitro. Specific details for REC 0559 are not publicly available.

Objective: To determine if REC 0559 induces the phosphorylation of the TrkA receptor in a cell-based assay.

#### Materials:

- A cell line that endogenously or recombinantly expresses the human TrkA receptor (e.g., PC12 cells, transfected HEK293 cells).
- Cell culture medium and supplements.



- REC 0559 at various concentrations.
- Recombinant human NGF (positive control).
- Vehicle control.
- Lysis buffer containing protease and phosphatase inhibitors.
- Antibodies:
  - Primary antibody against phosphorylated TrkA (p-TrkA).
  - Primary antibody against total TrkA.
  - Horseradish peroxidase (HRP)-conjugated secondary antibody.
- SDS-PAGE gels and Western blotting equipment.
- Chemiluminescent substrate.
- Plate reader or imaging system for Western blot detection.

#### Procedure:

- Cell Culture and Treatment:
  - Culture the TrkA-expressing cells to a suitable confluency in multi-well plates.
  - Starve the cells in serum-free medium for a designated period (e.g., 4-6 hours) to reduce basal receptor activation.
  - Treat the cells with various concentrations of REC 0559, NGF (positive control), or vehicle for a short duration (e.g., 10-15 minutes) at 37°C.
- Cell Lysis:
  - Aspirate the treatment medium and wash the cells with ice-cold phosphate-buffered saline (PBS).



- Add ice-cold lysis buffer to each well, incubate on ice to lyse the cells, and then collect the cell lysates.
- Clarify the lysates by centrifugation to remove cellular debris.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
  - Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
  - Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody against p-TrkA overnight at 4°C.
  - Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
  - Apply the chemiluminescent substrate and detect the signal using an imaging system.
- Data Analysis:
  - Quantify the band intensities for p-TrkA.
  - To normalize for protein loading, strip the membrane and re-probe with an antibody against total TrkA, or run a parallel gel.
  - Calculate the ratio of p-TrkA to total TrkA for each treatment condition and compare the results to the vehicle control to determine the effect of REC 0559 on TrkA phosphorylation.

### Conclusion

REC 0559 is a promising investigational therapy for persistent epithelial defects associated with neurotrophic keratitis, acting as a mimetic of Nerve Growth Factor to stimulate corneal



healing via the TrkA receptor. While a Phase 2 clinical trial did not demonstrate a statistically significant improvement in the primary endpoint of complete corneal healing at week 8 compared to placebo, the compound was generally well-tolerated. Further research and clinical development may be necessary to fully elucidate the therapeutic potential of REC 0559 and to identify patient populations that may benefit most from this treatment. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the field of ophthalmology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nerve Growth Factor Promotes Corneal Epithelial Migration by Enhancing Expression of Matrix Metalloprotease-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Recordati receives Orphan Drug Designation for its investigational treatment for neurotrophic keratitis – MimeTech [mimetech.eu]
- 5. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: REC 0559 for Persistent Epithelial Defects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611552#rec-0559-administration-for-treating-persistent-epithelial-defects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com